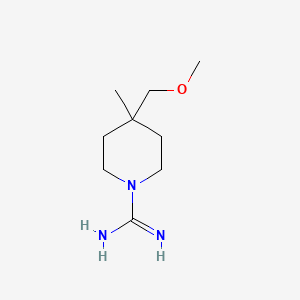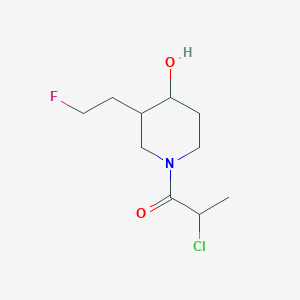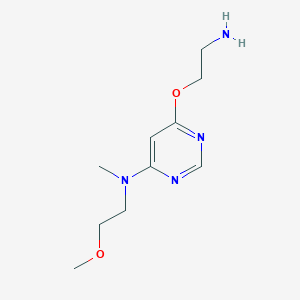
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, also known as 6-AEME, is an organic compound which has been studied for its potential applications in the fields of medicine and scientific research. 6-AEME is a derivative of the pyrimidine ring system and has been used in the synthesis of various derivatives with potential medicinal and scientific applications. 6-AEME is a versatile compound with a wide range of applications in the medical and scientific fields.
Mécanisme D'action
The mechanism of action of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is not yet fully understood. However, it is believed that this compound has a variety of effects on the body, including anti-inflammatory, anti-viral, and anti-cancer activities. It is believed that this compound acts as an inhibitor of certain enzymes, which are involved in the regulation of various cellular processes. In addition, it is believed that this compound may act as an agonist of certain receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. It has been found to possess anti-inflammatory, anti-viral, and anti-cancer activities. It has also been found to possess neuroprotective and cardioprotective activities. This compound has also been found to possess antioxidant and anti-apoptotic activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in lab experiments is that it is a relatively simple and efficient compound to synthesize. It can be synthesized in a high yield and the reaction is relatively simple and efficient. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to accurately predict the effects of this compound on the body.
Orientations Futures
There are a number of potential future directions for the use of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in scientific research. One potential future direction is the development of compounds based on this compound with enhanced anti-inflammatory, anti-viral, and anti-cancer activities. Another potential future direction is the development of compounds based on this compound with enhanced neuroprotective and cardioprotective activities. Additionally, there is potential for the use of this compound in the development of compounds with enhanced antioxidant and anti-apoptotic activities. Finally, there is potential for the use of this compound in the development of compounds with enhanced pharmacological and therapeutic activities.
Applications De Recherche Scientifique
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has been used in the synthesis of various compounds with potential medicinal and scientific applications. This compound has been used in the synthesis of compounds with antiviral, anti-inflammatory, and anti-cancer activities. This compound has also been used in the synthesis of compounds with potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been used in the synthesis of compounds with potential applications in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-14(4-6-15-2)9-7-10(13-8-12-9)16-5-3-11/h7-8H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQZRAHDPUGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



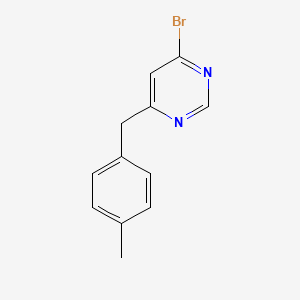
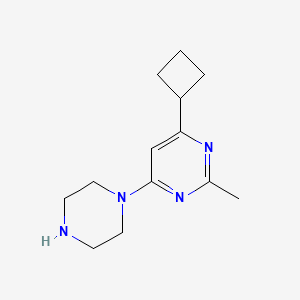
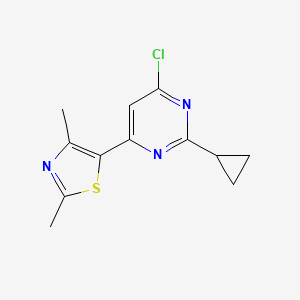
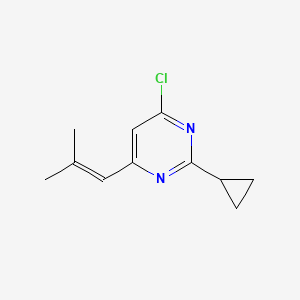
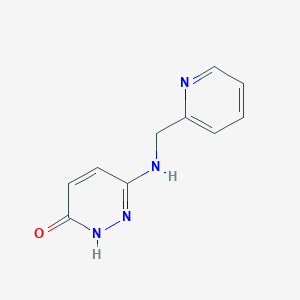


![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480298.png)
![5-(3-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480299.png)
